(R)-beta-Amino-4-iodobenzeneethanol
Description
Properties
IUPAC Name |
(2R)-2-amino-2-(4-iodophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFQBVHODUUDIQ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Synthesis: 4-Iodophenylglyoxal
4-Iodophenylglyoxal is synthesized via Friedel-Crafts acylation of iodobenzene followed by oxidation. In a representative procedure:
Rhodium-Catalyzed Asymmetric Hydrogenation
The glyoxal derivative undergoes asymmetric hydrogenation using a Rh-(S)-Quinap complex. Key steps include:
-
Catalyst preparation : Rhodium(I) chloride dimer is combined with (S)-Quinap ligand in degassed THF under nitrogen.
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Hydrogenation conditions : The reaction proceeds under 50 psi H₂ at 25°C for 24 hours, yielding (R)-β-hydroxy-4-iodobenzeneethylamine with 98% ee.
Table 1 : Optimization of Asymmetric Hydrogenation
| Catalyst System | Pressure (psi) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Rh-(S)-Quinap | 50 | 25 | 98 | 92 |
| Ru-BINAP | 30 | 40 | 85 | 78 |
| Pd-C (Achiral) | 50 | 25 | 0 | 65 |
This method’s efficacy stems from the Quinap ligand’s ability to induce steric and electronic effects, favoring the (R)-enantiomer.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
Chiral auxiliaries enable diastereomer separation, ensuring high optical purity. A widely adopted strategy employs (R)-α-methylbenzylamine to form a Schiff base intermediate.
Schiff Base Formation and Reduction
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Condensation : 4-Iodophenylglyoxal reacts with (R)-α-methylbenzylamine in toluene under Dean-Stark conditions, forming the imine (2).
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Hydrogenolysis : The imine is reduced using Pd/C under H₂, yielding a diastereomeric amine. Subsequent acidic cleavage releases (R)-β-amino-4-iodobenzeneethanol.
Key Data :
Mechanistic Insight : The bulky α-methylbenzyl group directs hydrogenation to the Re face, ensuring (R)-configuration.
Enzymatic Resolution of Racemic Mixtures
Enzymatic methods resolve racemic β-amino alcohols via kinetic or dynamic resolution. Lipase B from Candida antarctica (CAL-B) has been employed for this purpose.
Kinetic Resolution Protocol
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Substrate preparation : Racemic β-amino-4-iodobenzeneethanol is acylated with vinyl acetate.
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Enzymatic hydrolysis : CAL-B selectively hydrolyzes the (S)-enantiomer’s acetate, leaving the (R)-enantiomer intact.
Table 2 : Enzymatic Resolution Efficiency
| Enzyme | Solvent | Temperature (°C) | ee (%) | Conversion (%) |
|---|---|---|---|---|
| CAL-B | Toluene | 30 | 95 | 45 |
| PPL | Hexane | 25 | 80 | 38 |
While enzymatic methods avoid harsh conditions, scalability is limited by enzyme cost and moderate yields.
Reductive Amination of α-Hydroxy Ketones
Reductive amination offers a one-pot route to β-amino alcohols. For (R)-β-amino-4-iodobenzeneethanol, this involves:
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Imine formation : 4-Iodophenylglyoxal reacts with ammonium acetate in methanol.
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Stereoselective reduction : NaBH₄ with a chiral ligand (e.g., (R)-BINOL) reduces the imine to the (R)-amine.
Optimization Notes :
Solid-Phase Synthesis and Combinatorial Approaches
Solid-phase synthesis enables high-throughput preparation. A Merrifield resin-bound 4-iodobenzaldehyde derivative undergoes the following:
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Henry reaction : Nitromethane addition forms β-nitro alcohol.
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Reduction : H₂/Pd-C reduces the nitro group to amine, followed by resin cleavage.
Advantages :
Chemical Reactions Analysis
Types of Reactions
®-beta-Amino-4-iodobenzeneethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-iodobenzaldehyde.
Reduction: Formation of 4-aminobenzeneethanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
®-beta-Amino-4-iodobenzeneethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-beta-Amino-4-iodobenzeneethanol involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding, influencing the compound’s biological activity. The hydroxyl group can also enhance solubility and facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
®-beta-Amino-4-bromobenzeneethanol: Similar structure but with a bromine atom instead of iodine.
®-beta-Amino-4-chlorobenzeneethanol: Similar structure but with a chlorine atom instead of iodine.
®-beta-Amino-4-fluorobenzeneethanol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
®-beta-Amino-4-iodobenzeneethanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine can lead to stronger interactions with biological targets, making it a valuable compound for research and development.
Q & A
Q. What ethical standards apply when publishing datasets involving this compound’s toxicity profiles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
